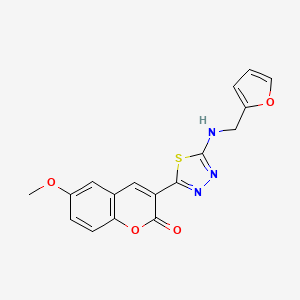

3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

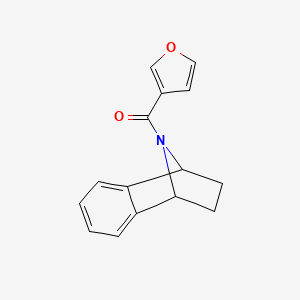

The compound “3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiadiazole ring, and a chromenone ring .

Molecular Structure Analysis

The molecular structure of a similar compound, 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester, has been studied . The structure was determined using X-ray crystallography .Chemical Reactions Analysis

Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural, which are directly available from biomass, can be transformed into a number of important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of compounds involving 1,3,4-thiadiazolines that contain a chromone moiety showcases the chemical versatility and reactivity of these compounds. Abdelhamid et al. (2008) discussed the synthesis of 1,3,4-thiadiazolines and 5-arylazothiazoles, indicating the potential for creating a wide range of derivatives with varied biological activities Reactions with Hydrazonoyl Halides 58 1: Synthesis of 2,3-Dihydro-1,3,4-thiadiazoles and 5-Arylazothiazoles. Similarly, the work by Merugu et al. (2020) on metal-free catalyzed synthesis emphasizes the compound's role in facilitating the development of novel antimicrobial agents, highlighting its significance in pharmaceutical research Metal-free Catalyzed One-Pot Multicomponent Synthesis of (E)-3-(2-((5-(Benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) Acetyl)-2H-chromen-2-one Derivatives and Their Biological Evaluation.

Biological Activities and Applications

The potential biological activities of derivatives of this compound are a significant area of interest. Studies like those by Shankar et al. (2017), which focus on the antimicrobial activity and cytotoxicity of novel urea derivatives, suggest the compound's utility in developing treatments against various microbial infections and its application in cancer research Synthesis, anti-microbial activity, and cytotoxicity of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives. Moreover, the synthesis and characterization of coumarin thiazole derivatives by El‐Wahab et al. (2014) demonstrate the antimicrobial potential of these compounds when incorporated into polyurethane coatings, indicating their broader applications beyond pharmaceuticals Synthesis and characterization of coumarin thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one with anti-microbial activity and its potential application in antimicrobial polyurethane coating.

Mécanisme D'action

Target of Action

It’s known that similar compounds with furan motifs have shown a broad range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some compounds with furan motifs have been found to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission .

Biochemical Pathways

For example, some indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer cell proliferation, and neurotransmission .

Pharmacokinetics

A related compound, bcn057, has been found to induce intestinal stem cell repair and mitigate radiation-induced intestinal injury when administered subcutaneously . This suggests that the compound may have good bioavailability and can reach its target tissues effectively.

Result of Action

For example, some compounds with furan motifs have been found to inhibit enzymes, reduce inflammation, inhibit viral replication, and inhibit cancer cell proliferation .

Propriétés

IUPAC Name |

3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-22-11-4-5-14-10(7-11)8-13(16(21)24-14)15-19-20-17(25-15)18-9-12-3-2-6-23-12/h2-8H,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEUBEAAGNLPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2767711.png)

![4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2767716.png)

![1-(3-fluorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2767720.png)

![3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2767721.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2767722.png)

![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)